N-[2-(2-fluorophenyl)ethyl]-1-azabicyclo[2.2.2]octan-3-amine
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Overview
Description
N-[2-(2-fluorophenyl)ethyl]-1-azabicyclo[2.2.2]octan-3-amine is a chemical compound that belongs to the class of azabicyclo compounds. It features a bicyclic structure with a nitrogen atom incorporated into the ring system. The presence of a fluorophenyl group adds to its unique chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-fluorophenyl)ethyl]-1-azabicyclo[2.2.2]octan-3-amine typically involves the following steps:
Formation of the bicyclic core: The bicyclic structure can be synthesized using a [4+2] cycloaddition reaction involving cyclohexenones and electron-deficient alkenes.
Introduction of the fluorophenyl group: The fluorophenyl group can be introduced through nucleophilic substitution reactions, where a suitable fluorinated precursor reacts with the bicyclic core.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-fluorophenyl)ethyl]-1-azabicyclo[2.2.2]octan-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-[2-(2-fluorophenyl)ethyl]-1-azabicyclo[2.2.2]octan-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(2-fluorophenyl)ethyl]-1-azabicyclo[2.2.2]octan-3-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The fluorophenyl group enhances its binding affinity and selectivity, making it a potent compound in various biological assays .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-fluorophenyl)ethyl]-1-azabicyclo[2.2.2]octan-2-amine
- N-[2-(2-chlorophenyl)ethyl]-1-azabicyclo[2.2.2]octan-3-amine
- N-[2-(2-bromophenyl)ethyl]-1-azabicyclo[2.2.2]octan-3-amine
Uniqueness
N-[2-(2-fluorophenyl)ethyl]-1-azabicyclo[2.2.2]octan-3-amine is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
N-[2-(2-fluorophenyl)ethyl]-1-azabicyclo[2.2.2]octan-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2/c16-14-4-2-1-3-12(14)5-8-17-15-11-18-9-6-13(15)7-10-18/h1-4,13,15,17H,5-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPBWAAGRFVVNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)NCCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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